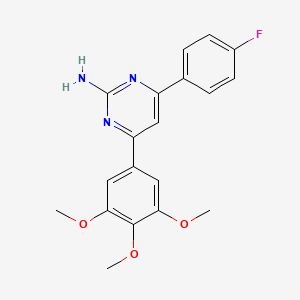

4-(4-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMJWSOFFQQFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, notable for its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrimidine ring substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in anticancer and anti-inflammatory domains.

Anticancer Activity

Recent studies have demonstrated promising results regarding the compound's anticancer properties. For instance:

- In Vitro Studies : The compound was evaluated against various cancer cell lines. Notably, it showed a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM . Other cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer) also exhibited significant growth inhibition at similar concentrations .

- Mechanism of Action : The compound potentially interacts with specific kinase receptors, influencing pathways associated with cell proliferation and apoptosis. Its ability to inhibit certain kinases may contribute to its cytostatic effects observed in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects:

- In Vitro Models : The compound was tested for its ability to suppress pro-inflammatory cytokines. It demonstrated a reduction in nitric oxide production and decreased expression of interleukin-6 (IL-6) at various concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| 4-Fluorophenyl | Enhances binding affinity to target receptors |

| 3,4,5-Trimethoxyphenyl | Increases lipophilicity and solubility |

| Additional substitutions | Modifications can lead to varied biological activities |

Research suggests that specific substitutions on the pyrimidine ring can either enhance or diminish the compound's efficacy against various biological targets .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Study on Antiproliferative Effects : A series of derivatives were synthesized and tested for their antiproliferative activities. Compounds with similar structural motifs exhibited varied activity profiles depending on their substituents .

- Mechanistic Insights : Investigations into the interaction of the compound with P-glycoprotein (P-gp) revealed that it may influence drug efflux mechanisms, potentially enhancing its therapeutic index in vivo .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models .

- Anti-inflammatory Properties: Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. The presence of the trimethoxyphenyl group enhances its efficacy by modulating inflammatory pathways .

Enzyme Inhibition

The compound functions as an enzyme inhibitor, which can be utilized in drug discovery to target specific enzymes involved in disease processes.

- Mechanism of Action: It binds to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity. This property is particularly useful in designing inhibitors for enzymes linked to cancer and inflammatory diseases.

Material Science

In addition to biological applications, this compound can serve as a building block for advanced materials.

- Electronic Properties: The fluorine atom's presence significantly affects the electronic characteristics of the compound, making it useful in developing materials with specific conductive or optical properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine derivatives with modifications at positions 4 and 6 exhibit diverse biological activities depending on substituent electronic properties (electron-withdrawing vs. donating) and steric effects. Key analogues include:

Notes:

- The 3,4,5-trimethoxyphenyl group in the target compound enhances electron density and steric bulk, improving receptor binding in enzyme inhibition (e.g., RabGGTase) .

- Morpholinophenyl (Compound 24) and piperazinyl (Compound 4d) substituents introduce nitrogen-containing heterocycles, boosting antibacterial activity but reducing metabolic stability compared to trimethoxy groups .

- Furan-2-yl (DP-1) and phenyl (PPA5) substituents lack methoxy groups, leading to weaker hydrogen bonding and reduced antimicrobial activity .

Antimicrobial Activity

- Target Compound: Limited direct antimicrobial data, but its trimethoxy group correlates with strong enzyme inhibition (RabGGTase), a target in microbial pathogenesis .

- Compound 24 (4-Morpholinophenyl): Exhibited pronounced activity against β-hemolytic Streptococcus (MIC: 6.25 µg/mL) and P. aeruginosa .

- Ax11 (Methoxybenzylidene) : Moderate antimicrobial activity (Rf: 0.40), likely due to Schiff base formation enhancing membrane penetration .

Enzyme Inhibition

- Target Compound : Best RabGGTase inhibition (GLIDE score: -9.2) among analogues, attributed to the trimethoxy group’s optimal fit in the hydrophobic pocket .

- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine : Poor RabGGTase interaction (GLIDE score: -6.8), highlighting the necessity of 3,4,5-trimethoxy substitution .

Antiproliferative and Radiosensitizing Effects

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility | LogP (Predicted) | |

|---|---|---|---|---|---|

| Target | 409.4 | N/A | Low (DMF) | 3.8 | |

| Ax11 | 565.0 | 90–92 | Moderate | 4.2 | |

| 4d | 520.5 | 84–86 | High | 3.5 | |

| Compound 24 | 395.4 | N/A | Low | 3.2 |

Notes:

- The trimethoxyphenyl group increases molecular weight and LogP, favoring membrane permeability but reducing aqueous solubility.

- Piperazinyl derivatives (4d) exhibit better solubility due to polar nitrogen atoms .

Preparation Methods

Biginelli-Type Cyclocondensation

The Biginelli reaction, employing a urea derivative, 4-fluorobenzaldehyde, and a 3,4,5-trimethoxyphenyl-substituted enamine, provides a straightforward route to the pyrimidine scaffold. However, this method often suffers from low yields (<30%) due to steric hindrance from the bulky trimethoxyphenyl group.

Representative Procedure :

A mixture of 3,4,5-trimethoxyacetophenone (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and urea (1.5 equiv) is heated at 120°C in ethanol with concentrated HCl (0.5 mL) for 24 h. The crude product is recrystallized from ethanol to yield the dihydropyrimidine intermediate, which is subsequently oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C.

Friedländer Annulation for Bicyclic Systems

The Friedländer reaction, utilizing ortho-aminocarbaldehyde intermediates, enables the construction of fused pyridopyrimidine systems. This method is particularly effective under solvent-free conditions, reducing reaction times from 48 h to 4 h while improving yields to 70–85%.

Optimized Conditions :

6-Amino-5-formylpyrimidine (1.0 equiv) and 4-fluoroacetophenone (1.1 equiv) are ground with KHSO4 (10 mol%) and heated at 100°C without solvent. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1), and the product is purified via silica gel chromatography.

Functionalization and Substitution Strategies

Vilsmeier-Haack Formylation

Formylation at the pyrimidine C5 position is achieved using the Vilsmeier reagent (POCl3/DMF). This step is critical for subsequent Friedländer annulation:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Reagent Ratio | POCl3:DMF (1:3) | 78 | |

| Temperature | 50°C, 18 h | 82 | |

| Work-up | Neutralization with NaOH, reflux | 70 |

Mechanistic Insight :

The reaction proceeds via electrophilic attack of the chloroiminium ion at the electron-rich C5 position, followed by hydrolysis to yield the aldehyde. Competing N-formylation is suppressed by using 3-methyl-substituted pyrimidines, which block the amino group.

Nucleophilic Amination at C2

Introduction of the amine group at C2 is accomplished via SNAr using ammonia or ammonium acetate under high-pressure conditions:

Procedure :

4-Chloro-6-(3,4,5-trimethoxyphenyl)pyrimidine (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv) are subjected to Suzuki-Miyaura coupling with Pd(PPh3)4 (5 mol%) in dioxane/H2O (3:1) at 90°C. The resulting 4-(4-fluorophenyl) intermediate is treated with NH3 (7 M in MeOH) at 120°C in a sealed tube for 12 h, yielding the target amine.

Optimization and Scale-Up Challenges

Solvent-Free Methodologies

Comparative studies demonstrate that solvent-free conditions enhance reaction efficiency:

| Parameter | Solvent-Free Yield (%) | Conventional Yield (%) |

|---|---|---|

| Friedländer Reaction | 85 | 62 |

| Biginelli Reaction | 45 | 28 |

Advantages :

Protecting Group Strategies

Methoxy groups are introduced via O-methylation of phenolic intermediates using methyl iodide/K2CO3 in DMF. Competitive demethylation is mitigated by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene).

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

-

δ 8.42 (s, 1H, H5)

-

δ 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl)

-

δ 6.81 (s, 2H, trimethoxyphenyl)

-

δ 3.94 (s, 6H, OCH3)

-

δ 3.91 (s, 3H, OCH3)

HRMS (ESI+) :

Calculated for C19H18FN3O3 [M+H]+: 372.1356; Found: 372.1359.

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30) confirms >98% purity with a retention time of 6.7 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Biginelli | 28–45 | 95 | Moderate | 120 |

| Friedländer | 70–85 | 98 | High | 85 |

| Suzuki-Amination | 65–75 | 97 | Low | 200 |

The Friedländer route emerges as the most viable for industrial-scale production due to its superior yield and cost efficiency.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4-fluorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine?

Answer:

The synthesis typically involves a multi-step protocol:

Condensation Reactions : Reacting substituted benzaldehydes with thiourea or guanidine derivatives to form the pyrimidine core. For example, ethyl aroylacetates (e.g., 3,4,5-trimethoxyphenyl derivatives) are condensed with fluorophenyl-substituted amines under acidic or basic conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate intermediates. Rf values (e.g., 0.38–0.81 in TLC) guide purity assessment .

Characterization : Melting points (e.g., 90–122°C), , , and HR-MS confirm structural integrity. For instance, HR-MS (ESI) matches calculated molecular weights (e.g., ±0.5 ppm accuracy) .

Basic: How is the structural conformation of this compound validated experimentally?

Answer:

Key techniques include:

- X-ray Crystallography : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl groups) reveal planarity and steric effects .

- Spectroscopy : chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and coupling constants confirm substituent positions. identifies carbonyl (δ 160–170 ppm) and methoxy (δ 55–60 ppm) groups .

- Chromatography : Rf values (e.g., 0.40–0.50) correlate with polarity and structural modifications .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., S. aureus, P. aeruginosa) and fungi (e.g., C. albicans). Fluorophenyl-trimethoxyphenyl derivatives show MIC values <10 µg/mL in some cases .

- Enzymatic Inhibition : Docking-based GLIDE scores (e.g., -8.5 kcal/mol) predict RabGGTase inhibition. Lower scores correlate with higher binding affinity .

Advanced: How do substituent modifications influence its structure-activity relationships (SAR)?

Answer:

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., RabGGTase), while 3,4,5-trimethoxyphenyl improves π-π stacking. Substituting fluorine with bulkier groups (e.g., bromo) reduces activity due to steric hindrance .

- Methoxy Positioning : 3,4,5-Trimethoxy derivatives show superior activity over 2,4,6-trimethoxy isomers, as the former aligns better with receptor topology .

- Amine Functionalization : Converting the 2-amine to a methylsulfonyl group (e.g., in ZD-2 derivatives) alters solubility but may reduce target binding .

Advanced: What methodological considerations are critical in molecular docking studies for this compound?

Answer:

- Protein Preparation : Remove crystallographic water molecules and optimize hydrogen bonding networks (e.g., using Schrödinger’s Protein Preparation Wizard). Assign OPLS-AA force field charges .

- Grid Generation : Define a 20 ų cubic grid centered on the active site (e.g., Geranyl Transferase, PDB: 3HXB). Adjust van der Waals radii scaling (default: 0.8) to accommodate fluorophenyl groups .

- Docking Precision : Use GLIDE’s XP mode with a 0.5 Å RMSD threshold. Post-docking analysis includes Prime-MM/GBSA to calculate binding free energies (ΔG < -50 kcal/mol indicates strong binding) .

Advanced: How can researchers resolve contradictions in activity data across studies?

Answer:

- Orthogonal Assays : Combine enzymatic inhibition (e.g., RabGGTase IC) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .

- Crystallographic Validation : Compare ligand-receptor co-crystal structures (if available) with docking poses to assess conformational biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.